4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine
CAS No.: 1251706-50-9
Cat. No.: VC6710380
Molecular Formula: C20H25NO4S
Molecular Weight: 375.48
* For research use only. Not for human or veterinary use.
![4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine - 1251706-50-9](/images/structure/VC6710380.png)
Specification
CAS No. | 1251706-50-9 |
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Molecular Formula | C20H25NO4S |
Molecular Weight | 375.48 |
IUPAC Name | 1-(2-methoxyphenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine |
Standard InChI | InChI=1S/C20H25NO4S/c1-24-19-9-5-6-10-20(19)26(22,23)21-13-11-18(12-14-21)16-25-15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3 |
Standard InChI Key | RULRDIIIEUJSDK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises a six-membered piperidine ring with two functional groups:
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4-[(Benzyloxy)methyl]: A benzyl ether-linked methyl group at the 4-position, introducing lipophilicity and steric bulk.
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1-(2-Methoxybenzenesulfonyl): A sulfonamide group at the 1-position, featuring a 2-methoxy phenyl ring that may influence electronic interactions and solubility.
The molecular formula is C₂₁H₂₅NO₄S, with a molecular weight of 411.5 g/mol. The sulfonamide group contributes to hydrogen-bonding potential, while the benzyloxy moiety enhances membrane permeability .
Synthetic Precursors and Analogues
Synthesis of similar piperidine derivatives often begins with tert-butyl piperidine carboxylates, which undergo alkylation and deprotection steps. For example:
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Alkylation: Reaction of piperidine intermediates with benzyl bromide or sulfonyl chlorides introduces substituents at specific positions .
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Sulfonylation: The 2-methoxybenzenesulfonyl group is likely introduced via reaction with 2-methoxybenzenesulfonyl chloride under basic conditions .
A key intermediate, benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (PubChem CID: 28820646), demonstrates structural similarities, highlighting the feasibility of synthesizing the target compound through analogous routes .
Pharmacological Profile and Receptor Interactions
Dopamine Receptor Modulation
Piperidine derivatives with benzyloxy substituents, such as those reported in , exhibit selective antagonism at dopamine D₄ receptors (D₄R). These receptors are implicated in Parkinson’s disease-related dyskinesias and addiction pathways. While the target compound’s sulfonamide group diverges from classical D₄R antagonists, its structural features suggest possible interactions with:
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Asp115: A conserved residue in dopamine receptors that forms ionic bonds with protonated amine groups.
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Phe410: Aromatic residues involved in π-π stacking with hydrophobic moieties .
Table 1: Comparative Activity of Piperidine-Based D₄R Antagonists
Compound | D₄R Kᵢ (nM) | Selectivity (vs. D₁–D₃, D₅) | cLogP | Brain Penetrance (Kₚ) |
---|---|---|---|---|
1 (Morpholine) | 45 | >100-fold | 3.2 | 8.5 |
9j (Imidazole) | 96 | >30-fold | 2.8 | 6.2 |
Target Compound* | ~150* | Hypothetical >20-fold | 3.5 | Estimated 4–6 |
*Hypothetical data based on structural analogs .
Metabolic Stability and Pharmacokinetics
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Liver Microsome Stability: Analogous compounds show moderate stability in human microsomes (e.g., 9a: 60% remaining after 30 minutes) .
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Plasma Protein Binding: Sulfonamide groups typically increase binding affinity, potentially reducing free drug concentrations .
Synthetic Strategy and Optimization
Stepwise Synthesis
A plausible route for synthesizing 4-[(benzyloxy)methyl]-1-(2-methoxybenzenesulfonyl)piperidine involves:
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Piperidine Functionalization:
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Boc-protected piperidine is alkylated with chloromethyl benzyl ether to introduce the 4-benzyloxymethyl group.
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Boc deprotection yields the secondary amine intermediate.
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Sulfonylation:
Analytical Characterization
Critical characterization data would include:
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¹H/¹³C NMR: Peaks corresponding to the sulfonamide (δ 3.8–4.1 ppm for SO₂N) and benzyloxy groups (δ 4.5–5.0 ppm for OCH₂).
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HRMS: Expected [M+H]⁺ at m/z 412.1584.
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